Ethylenediamine p-toluenesulphonate

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Researchers developing ANDA methods for Xylometazoline or Clonidine require a pharmacopoeial-grade impurity reference standard; generic ethylenediamine salts are scientifically invalid and regulatory non-compliant substitutes. This compound is the definitive EP Impurity E standard. • Regulatory Identity: Ethane-1,2-diamine mono(4-methylbenzenesulfonate) per EP monograph; traceable to USP/EP pharmacopeial standards • Validated Application: HPLC/GC method development, AMV, and QC for Xylometazoline & Clonidine ANDA submissions • Supply: Hygroscopic white to off-white solid; ambient shipment; store at -20°C under inert atmosphere

Molecular Formula C9H16N2O3S
Molecular Weight 232.3 g/mol
CAS No. 14034-59-4
Cat. No. B082963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylenediamine p-toluenesulphonate
CAS14034-59-4
Molecular FormulaC9H16N2O3S
Molecular Weight232.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C(CN)N
InChIInChI=1S/C7H8O3S.C2H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2-4/h2-5H,1H3,(H,8,9,10);1-4H2
InChIKeyHVCCFMAPGCBCHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylenediamine p-Toluenesulphonate (CAS 14034-59-4): A Monotosylate Salt for Pharmaceutical Reference Standards and Synthetic Intermediates


Ethylenediamine p-toluenesulphonate (CAS 14034-59-4) is a 1:1 organic salt composed of ethylenediamine and p-toluenesulfonic acid . It is a white to off-white hygroscopic solid, slightly soluble in DMSO and methanol . The compound is formally identified as Ethane-1,2-diamine 4-methylbenzenesulfonate and is recognized as a European Pharmacopoeia (EP) impurity standard for Xylometazoline (EP Impurity E) [1]. It is widely supplied with comprehensive characterization data for use as a reference standard in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) [2].

Why Generic Substitution Fails for Ethylenediamine p-Toluenesulphonate: Specificity in Pharmacopoeial Identity and Analytical Traceability


Simple substitution with other ethylenediamine salts (e.g., hydrochloride or sulfate) is not possible when this compound is required as a pharmacopoeial impurity standard or a reference material for specific drug applications . Its defined identity as 'Ethane-1,2-diamine mono(4-methylbenzenesulfonate)' (Xylometazoline EP Impurity E) is a regulatory marker, not merely a functional salt [1]. Furthermore, its specific hygroscopicity and recommended storage conditions (-20°C under inert atmosphere) differ from the high aqueous solubility and handling requirements of alternative salts like ethylenediamine dihydrochloride , rendering direct substitution scientifically invalid and regulatory non-compliant.

Quantitative Differentiation of Ethylenediamine p-Toluenesulphonate: Comparative Evidence for Scientific Procurement


Defined Pharmacopoeial Identity as an EP Impurity Standard

Ethylenediamine p-toluenesulphonate is formally defined as Xylometazoline EP Impurity E, with the specific chemical identity 'Ethane-1,2-diamine mono(4-methylbenzenesulfonate)' as per EP guidelines [1]. In contrast, alternative ethylenediamine salts such as ethylenediamine dihydrochloride or ethylenediamine sulfate lack any pharmacopoeial impurity designation for this application. This formal recognition ensures that when this compound is procured as a reference standard, it is accompanied by full characterization data and can be used for traceability against USP or EP standards, a requirement not met by generic salts [2].

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Quantitative Solubility Profile Differentiation from Common Alternative Salts

Ethylenediamine p-toluenesulphonate exhibits a solubility profile distinct from that of the widely available ethylenediamine dihydrochloride salt. The target compound is described as 'slightly soluble' in DMSO and methanol , whereas ethylenediamine dihydrochloride demonstrates high aqueous solubility at 300 g/L (20°C) . This quantitative difference in solubility behavior can impact formulation development and analytical method compatibility, making the tosylate salt the necessary choice for applications requiring lower aqueous solubility or specific organic solvent compatibility.

Preformulation Solubility Salt Selection

Validated Utility as a Reference Standard in Clonidine ANDA Applications

Ethylenediamine p-toluenesulphonate is specifically validated for use in analytical method development, method validation, and quality control for Clonidine-related ANDA applications . While generic ethylenediamine salts may be used as synthetic intermediates, they lack the specific characterization and documentation required for regulatory submissions. Suppliers of this compound provide comprehensive characterization data compliant with regulatory guidelines, enabling direct traceability against USP or EP standards [1]. This regulatory utility is not offered by simple alternatives like ethylenediamine hydrochloride, which are typically supplied as research-grade chemicals without such documentation.

ANDA Clonidine Reference Standard Quality Control

Specific Coordination Behavior in Copper(II) Complex Formation

When reacted with hydrated Cu(II) p-toluenesulphonate in methanol–water solution, ethylenediamine p-toluenesulphonate forms the second-sphere coordination complex [trans-Cu(en)₂(H₂O)₂](p-toluenesulphonate)₂, which crystallizes in the monoclinic system with space group P2₁/c [1]. In contrast, the analogous reaction with the structurally related 5-bromo-2-methoxybenzenesulphonate yields a triclinic crystal system (space group P-1) [1]. This structural divergence demonstrates that the p-toluenesulphonate anion directs a specific crystal packing and hydrogen-bonding network (N–H…O, C–H…O, O–H…O) distinct from other arylsulphonates [1].

Coordination Chemistry Crystal Engineering Second-Sphere Interactions

Documented Storage and Hygroscopicity Requirements

Ethylenediamine p-toluenesulphonate is documented as a hygroscopic solid requiring storage at -20°C under an inert atmosphere . In contrast, ethylenediamine dihydrochloride, while also hygroscopic, is commonly stored at ambient temperatures with no specific inert gas requirement . This stricter storage condition for the tosylate salt reflects its higher sensitivity to moisture and air, which is a critical consideration for laboratories managing inventory and ensuring long-term stability of reference standards.

Chemical Storage Hygroscopicity Stability

Purity Specification for Analytical Use

Commercially available ethylenediamine p-toluenesulphonate intended for analytical reference standard applications is typically supplied with a minimum purity of 95% . In contrast, generic research-grade ethylenediamine dihydrochloride is commonly listed as 98% pure but without the accompanying certified characterization data required for regulatory traceability . While the numerical purity values may appear similar, the tosylate salt's purity is validated through comprehensive analytical characterization (e.g., NMR, FTIR, MS) compliant with regulatory guidelines, whereas the hydrochloride salt is often provided with minimal analytical data .

Purity Analysis Reference Material Quality Control

Optimal Use Cases for Ethylenediamine p-Toluenesulphonate Based on Differentiated Evidence


Pharmaceutical Impurity Profiling for Xylometazoline and Clonidine

This compound is the definitive reference standard for Xylometazoline EP Impurity E [1]. Its use ensures accurate identification and quantification of this specific impurity in Xylometazoline drug substance and product testing. It is also validated for analytical method development and quality control in Clonidine ANDA applications . Substitution with generic ethylenediamine salts would yield invalid analytical results and fail to meet regulatory expectations.

Crystal Engineering and Supramolecular Chemistry Studies

The p-toluenesulphonate anion reliably directs the formation of specific second-sphere coordination complexes with predictable crystal packing, as demonstrated in the [trans-Cu(en)₂(H₂O)₂](p-toluenesulphonate)₂ complex [1]. This behavior can be leveraged in the design of layered solid materials and in studies of hydrogen-bonding networks in metal-organic frameworks.

Organic Synthesis Requiring Non-Aqueous Solubility

Due to its slight solubility in DMSO and methanol [1], this tosylate salt is preferred over highly water-soluble alternatives (e.g., ethylenediamine dihydrochloride) in synthetic procedures that are water-sensitive or require specific organic solvent environments. This property is particularly relevant in the synthesis of antitumor agents and in reactions where water could interfere .

Analytical Method Development Requiring Certified Reference Materials

For laboratories developing or validating HPLC, GC, or other analytical methods for the quantification of Xylometazoline or Clonidine impurities, this compound is essential. It is supplied with full characterization data and is traceable to USP or EP standards [1], providing the documentation necessary for regulatory submissions and method robustness testing.

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